molecular formula C10H7I B12593961 1-Ethynyl-2-(2-iodoethenyl)benzene CAS No. 648933-24-8

1-Ethynyl-2-(2-iodoethenyl)benzene

Cat. No.: B12593961
CAS No.: 648933-24-8
M. Wt: 254.07 g/mol
InChI Key: BWAQCJHINTUBCW-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(2-iodoethenyl)benzene is an organic compound with the molecular formula C10H7I It is characterized by the presence of an ethynyl group and an iodoethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2-(2-iodoethenyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that have suitable functional groups for further reactions.

    Ethynylation: The ethynyl group is introduced through reactions involving acetylene or its derivatives, often under conditions that promote the formation of carbon-carbon triple bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and ethynylation processes, utilizing optimized reaction conditions to ensure high yields and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-(2-iodoethenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

1-Ethynyl-2-(2-iodoethenyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-(2-iodoethenyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-2-iodobenzene: Similar structure but lacks the ethenyl group.

    2-Iodoethynylbenzene: Similar structure but with different positioning of the functional groups.

    1-Ethynyl-2-bromoethenylbenzene: Similar structure but with bromine instead of iodine.

Uniqueness

1-Ethynyl-2-(2-iodoethenyl)benzene is unique due to the presence of both ethynyl and iodoethenyl groups on the benzene ring

Properties

CAS No.

648933-24-8

Molecular Formula

C10H7I

Molecular Weight

254.07 g/mol

IUPAC Name

1-ethynyl-2-(2-iodoethenyl)benzene

InChI

InChI=1S/C10H7I/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-8H

InChI Key

BWAQCJHINTUBCW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CI

Origin of Product

United States

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